

# Spectroscopic Data for 5-Bromo-4-methylnicotinaldehyde: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-Bromo-4-methylnicotinaldehyde

Cat. No.: B1290056

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **5-Bromo-4-methylnicotinaldehyde**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines predicted spectroscopic values and details the experimental protocols for acquiring such data.

**Important Notice:** Extensive searches of scientific literature and chemical databases did not yield experimentally obtained spectroscopic data (NMR, IR, MS) for **5-Bromo-4-methylnicotinaldehyde**. The data presented in the following tables are therefore predicted values based on computational models and analysis of structurally similar compounds. These predictions are intended to provide a reasonable estimation of the expected spectral characteristics.

## Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **5-Bromo-4-methylnicotinaldehyde**.

### Table 1: Predicted $^1\text{H}$ NMR Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Number of Protons	Assignment
~10.1	s	1H	Aldehyde proton (-CHO)
~8.8	s	1H	Pyridine H-2
~8.6	s	1H	Pyridine H-6
~2.6	s	3H	Methyl protons (-CH <sub>3</sub> )

Predicted in CDCl<sub>3</sub>

## Table 2: Predicted <sup>13</sup>C NMR Data

Chemical Shift ( $\delta$ ) ppm	Assignment
~192	Aldehyde carbon (C=O)
~155	Pyridine C-2
~152	Pyridine C-6
~140	Pyridine C-4 (attached to -CH <sub>3</sub> )
~133	Pyridine C-3 (attached to -CHO)
~125	Pyridine C-5 (attached to -Br)
~18	Methyl carbon (-CH <sub>3</sub> )

Predicted in CDCl<sub>3</sub>

## Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3050	Weak	Aromatic C-H stretch
~2920, ~2850	Weak	Methyl C-H stretch
~2720	Weak	Aldehyde C-H stretch (Fermi resonance)
~1705	Strong	Aldehyde C=O stretch
~1580, ~1470	Medium-Strong	Pyridine ring C=C and C=N stretching
~1380	Medium	Methyl C-H bend
~1200	Medium	C-C stretch
~850	Strong	C-H out-of-plane bend
~650	Medium	C-Br stretch

Predicted for a solid sample (KBr pellet or thin film)

#### Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
213/215	~100/98	[M] <sup>+</sup> (Molecular ion peak, bromine isotope pattern)
184/186	Moderate	[M-CHO] <sup>+</sup>
134	Moderate	[M-Br] <sup>+</sup>
105	Moderate	[M-Br-CHO] <sup>+</sup>

Predicted for Electron Ionization (EI) Mass Spectrometry

## Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a solid organic compound such as **5-Bromo-4-methylnicotinaldehyde**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Weigh approximately 5-10 mg of the solid sample.
  - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a clean, dry vial.
  - Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
  - Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
- Data Acquisition:
  - Insert the NMR tube into the spectrometer's probe.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity.
  - Acquire the  $^1\text{H}$  NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
  - For  $^{13}\text{C}$  NMR, use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon atom.

## Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
  - Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
  - Place a portion of the powder into a pellet press.
  - Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

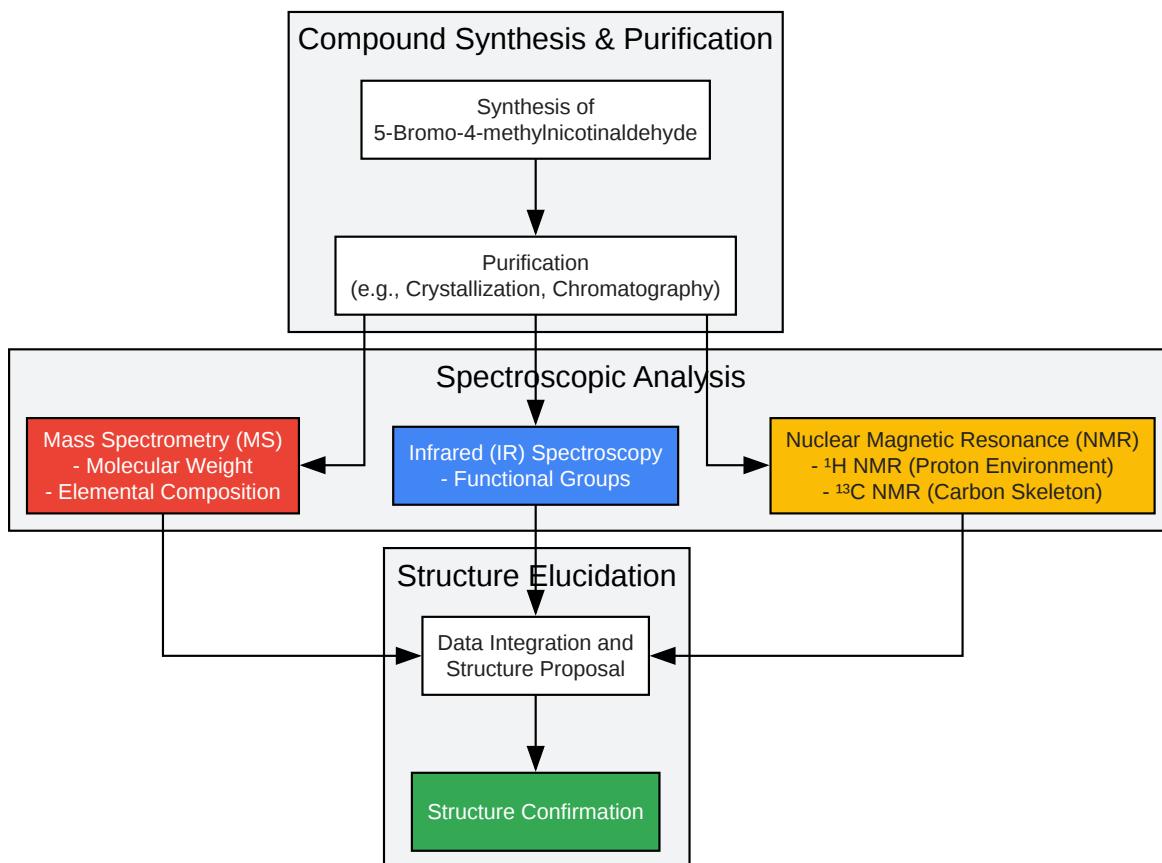
- Data Acquisition:
  - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
  - Record a background spectrum of the empty sample compartment.
  - Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400  $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

- Sample Preparation (for Electron Ionization - EI):
  - Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane). The concentration should be in the range of 10-100  $\mu\text{g/mL}$ .
- Data Acquisition:
  - Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
  - In the ion source, the sample is vaporized and bombarded with a high-energy electron beam to generate ions.
  - The ions are then accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by the mass analyzer.
  - A detector records the abundance of each ion, generating the mass spectrum.

## Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a chemical compound.



[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis, spectroscopic analysis, and structure elucidation of a chemical compound.

- To cite this document: BenchChem. [Spectroscopic Data for 5-Bromo-4-methylnicotinaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1290056#spectroscopic-data-for-5-bromo-4-methylnicotinaldehyde-nmr-ir-ms>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)